15-(2-Iodophenyl)pentadecanoic acid
Description
Properties
CAS No. |
74674-85-4 |
|---|---|
Molecular Formula |
C21H33IO2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
15-(2-iodophenyl)pentadecanoic acid |
InChI |
InChI=1S/C21H33IO2/c22-20-17-14-13-16-19(20)15-11-9-7-5-3-1-2-4-6-8-10-12-18-21(23)24/h13-14,16-17H,1-12,15,18H2,(H,23,24) |
InChI Key |
IBPKEXDFQZNTHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCCCCCCCCCCCCCC(=O)O)I |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCCCCCCCCC(=O)O)I |
Synonyms |
15-(2-iodophenyl)pentadecanoic acid omega-(2-iodophenyl)pentadecanoic acid omega-(2-iodophenyl)pentadecanoic acid, 123I-labeled cpd omega-(2-iodophenyl)pentadecanoic acid, 14C,131I-labeled cpd ortho-PPA |
Origin of Product |
United States |
Comparison with Similar Compounds
15-(p-Iodophenyl)pentadecanoic Acid (IPP)
- Structural Difference : IPP lacks the 3-methyl branch present in IPPA.
- Pharmacokinetics : IPP shows rapid myocardial uptake (4.37% ID/g at 120 minutes in rats) but faster clearance than dimethyl-branched analogs like DMIPP .
- Clinical Use : Primarily used in early SPECT studies but replaced by branched-chain derivatives due to suboptimal retention .
15-(p-Iodophenyl)-3-R,S-methylpentadecanoic Acid (BMIPP)
- Structural Difference : A 3-methyl branch inhibits β-oxidation, prolonging myocardial retention .
- Pharmacokinetics : BMIPP exhibits higher heart-to-blood ratios (e.g., 12:1 at 60 minutes) compared to IPPA, making it superior for SPECT imaging .
- Metabolism : Reduced oxidation leads to prolonged retention in lipid pools, ideal for detecting ischemic myocardium .
15-(p-Iodophenyl)-3,3-dimethylpentadecanoic Acid (DMIPP)
- Structural Difference : Dimethyl branching at the β-position further impedes β-oxidation .
- Pharmacokinetics : DMIPP demonstrates the highest myocardial retention among iodinated analogs (4.79% ID/g at 60 minutes) and superior heart-to-blood ratios (13:1 at 120 minutes) .
- Clinical Relevance : Preferred for assessing regional fatty acid uptake in conditions like heart failure .
15-(p-Bromophenyl)pentadecanoic Acid (BPPA)
- Structural Difference : Bromine replaces iodine, enabling positron emission tomography (PET) via Br-75 labeling .
- Pharmacokinetics : BPPA shows delayed clearance due to lipophilic catabolites, but its complex metabolism complicates quantitative analysis .
Radiolabeled Derivatives for PET Imaging
15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid ([18F]7)
- Structural Difference : A 2-fluoroethoxy group replaces the para-iodine in IPPA .
- Pharmacokinetics : Slower early clearance (0.17 ± 0.01 min⁻¹ vs. 0.30 ± 0.02 min⁻¹ for [11C]palmitate) and higher late-phase retention (0.0030 ± 0.0005 min⁻¹ vs. 0.0006 ± 0.00013 min⁻¹) .
- Imaging Performance : Provides clearer myocardial PET images than [11C]palmitate due to prolonged retention and high specific activity (>2,000 Ci/mmol) .
[11C]-Labeled 15-(4-Methylphenyl)pentadecanoic Acid (MePPA)
- Structural Difference : A methyl group replaces iodine, mimicking IPPA’s steric and lipophilic properties .
- Utility : Suitable for PET imaging without iodine’s radiolytic challenges, though less metabolically stable than IPPA derivatives .
Key Comparative Data
Metabolic and Functional Insights
- IPPA vs. Natural Fatty Acids: IPPA’s turnover correlates with [1-14C]palmitic acid in tissues, tracing both oxidation and storage pathways . However, its deiodination products complicate quantitative analysis compared to non-iodinated tracers .
- Branching Effects : Methyl or dimethyl branching (BMIPP, DMIPP) reduces β-oxidation, enhancing myocardial retention and imaging sensitivity .
- PET vs. SPECT Tracers : [18F]7 and BPPA offer PET compatibility but differ in metabolic stability; [18F]7’s slower clearance improves imaging resolution .
Preparation Methods
Synthesis of 15-(2-Bromophenyl)pentadecanoic Acid
The preparation begins with the synthesis of the brominated precursor. A representative route involves:
-
Alkyne Coupling : Reacting 2-bromophenylacetylene with 1,12-dodecanediol under Sonogashira conditions to form a 14-carbon alkyne intermediate.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to a single bond, yielding 15-(2-bromophenyl)tetradecane.
-
Chain Elongation : A Kolbe electrolysis or Wittig reaction extends the chain to 15 carbons, followed by hydrolysis to the carboxylic acid.
Key Data :
Iodine-Bromine Exchange
The bromine atom is replaced via Ullmann-type coupling using CuI as a catalyst:
Optimized Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 110°C
-
Yield: 60–70% (estimated from analogous para-substitution reactions)
Method 2: Stannylated Intermediate and Iododestannylation
Preparation of 15-(2-Tributylstannylphenyl)pentadecanoic Acid
This route leverages organotin chemistry for regioselective iodination:
Radioiodination
The stannane undergoes iododestannylation using Na[123/131I]I and chloramine-T:
Performance Metrics :
Method 3: Direct Electrophilic Iodination
Challenges in Ortho-Directing Groups
Direct iodination of 15-phenylpentadecanoic acid requires a directing group to favor ortho substitution. Nitro (-NO₂) or methoxy (-OMe) groups temporarily installed on the phenyl ring can guide iodination:
-
Nitration : Treat 15-phenylpentadecanoic acid with HNO₃/H₂SO₄ to introduce a nitro group at the para position, which directs subsequent iodination to the ortho site.
-
Iodination : Electrophilic attack using ICl in acetic acid:
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) removes the nitro group.
Limitations :
-
Competing para iodination may occur without rigorous temperature control.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Regioselectivity | Complexity |
|---|---|---|---|---|
| Bromine-Iodine Exchange | Ullmann coupling, 2 steps | 60–70% | Moderate | Low |
| Stannylation-Iodination | Organotin synthesis, 3 steps | 70–80% | High | Moderate |
| Direct Electrophilic | Nitration/iodination/reduction, 4 steps | 40–50% | Low | High |
Critical Considerations for Scale-Up
-
Purification Challenges : The long alkyl chain necessitates recrystallization from acetonitrile or ethanol.
-
Radiolabeling : For radiopharmaceutical applications, Method 2 offers superior specific activity but requires specialized facilities.
-
Cost Efficiency : Ullmann coupling (Method 1) uses inexpensive CuI, whereas stannylated precursors (Method 2) involve costly tributyltin reagents .
Q & A
Q. How does the introduction of an iodophenyl group at the ω-position alter the metabolic behavior of pentadecanoic acid in myocardial tissue?
- Methodological Answer : Comparative studies using radiolabeled analogs (e.g., ¹²³I or ¹⁸F isotopes) can assess metabolic pathways. For example, in vitro assays (e.g., isolated cardiomyocyte uptake) and in vivo imaging (SPECT/PET) can quantify myocardial retention. A study using ¹²³I-labeled phenylpentadecanoic acid demonstrated correlations with ¹⁸F-FDG uptake under ischemic conditions, suggesting altered β-oxidation dynamics .
- Key Parameters :
| Assay Type | Metrics | Advantages | Limitations |
|---|---|---|---|
| In vitro | Cellular uptake rate, β-oxidation efficiency | Controlled environment | Limited physiological relevance |
| In vivo | Myocardial retention time, imaging signal-to-noise ratio | Real-time metabolic tracking | Requires radiolabeling expertise |
Q. What analytical techniques are recommended for characterizing 15-(2-Iodophenyl)pentadecanoic acid purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, particularly the iodophenyl substitution. Mass spectrometry (MS) validates molecular weight, with electrospray ionization (ESI) preferred for non-volatile derivatives. For radiochemical purity, gamma counting or radio-TLC is essential for radiolabeled analogs .
Advanced Research Questions
Q. How can radiolabeling efficiency of this compound with iodine-123 be optimized for SPECT imaging without compromising bioactivity?
- Methodological Answer : Use isotopic exchange reactions under mild conditions (e.g., Cu(I)-catalyzed iododeboronation or nucleophilic substitution). Purification via solid-phase extraction (C18 cartridges) or semi-preparative HPLC ensures radiochemical purity >95%. Stability studies in serum (37°C, 4 hours) should confirm minimal deiodination. A reported protocol for ¹⁸F-labeled analogs achieved 85% yield using similar methods .
- Optimization Checklist :
- Reaction temperature: 80–100°C
- Catalyst: Cu(OTf)₂ or Pd(0) complexes
- Purification: Gradient elution (ACN:H₂O, 0.1% TFA)
Q. What experimental strategies reconcile discrepancies between in vitro fatty acid uptake assays and in vivo imaging results for this compound?
- Methodological Answer : Discrepancies often arise from differences in tracer kinetics (e.g., plasma protein binding, cellular efflux). To address this:
Calibrate in vitro models : Use perfused heart preparations instead of isolated cells to mimic blood flow dynamics.
Quantify free vs. protein-bound tracer : Equilibrium dialysis (vs. albumin) identifies binding affinity, which impacts bioavailability.
Validate with dual-isotope imaging : Co-administer ¹²³I-labeled tracer with ¹⁸F-FDG to correlate retention with glucose metabolism under ischemic conditions .
Q. How do structural modifications at the phenyl ring (e.g., halogen substitution) influence the pharmacokinetics of this compound?
- Methodological Answer : Substituent effects can be systematically tested using analogs with Cl, Br, or F at the 2-position. Lipophilicity (logP) and plasma clearance rates are critical metrics:
- Lipophilicity : Measure via shake-flask method (octanol:water partitioning). Higher logP correlates with prolonged myocardial retention but risks hepatobiliary excretion.
- Clearance : Pharmacokinetic modeling (e.g., two-compartment model) using blood samples (0–60 minutes post-injection). A study showed 2-iodo derivatives exhibit 20% slower clearance than 4-fluoro analogs .
Methodological Frameworks for Experimental Design
Q. What frameworks guide hypothesis-driven research using this compound in metabolic studies?
- Answer : Apply the PICO framework :
- Population : Ischemic myocardium (animal models/human tissue)
- Intervention : Tracer administration (dose: 1–5 MBq/kg)
- Comparison : Baseline vs. ischemic conditions
- Outcome : Retention time, correlation with ATP depletion
Additionally, the FINER criteria ensure feasibility and novelty. For example, a novel hypothesis might explore tracer retention in diabetic cardiomyopathy models .
Safety and Handling Protocols
Q. What safety precautions are critical when handling iodinated derivatives like this compound?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods for weighing/purification to avoid inhalation (H335 hazard) .
- Waste Disposal : Segregate halogenated waste (EPA/DOT Class 9) for incineration.
- Emergency Procedures : For skin contact, rinse with 1% sodium thiosulfate to reduce iodine absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
